molecular formula C12H17N3S B1387484 N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 1105194-97-5

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No.: B1387484
CAS No.: 1105194-97-5
M. Wt: 235.35 g/mol
InChI Key: NAUHKFSOYMOUOS-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at position 6. The ethane-1,2-diamine linker connects the benzothiazole moiety to a dimethylamine group. Benzothiazoles are heterocyclic systems known for their electronic properties and biological relevance, often utilized in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

IUPAC Name

N',N'-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-9-4-5-10-11(8-9)16-12(14-10)13-6-7-15(2)3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUHKFSOYMOUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173527
Record name N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-97-5
Record name N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-N2-(6-methyl-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}N3_{3}S
  • Molecular Weight : 235.35 g/mol
  • CAS Number : 1105194-97-5
  • Purity : Typically 95% .

The benzothiazole moiety in this compound is known for its diverse biological activities, including antimicrobial and anticonvulsant properties. The compound's structure allows it to interact with various biological targets, which can lead to significant pharmacological effects.

Anticonvulsant Activity

Research has shown that compounds containing the benzothiazole structure exhibit anticonvulsant properties. A study on related compounds demonstrated that they were effective in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models of epilepsy without showing neurotoxicity or liver toxicity . This suggests that this compound may also possess similar anticonvulsant capabilities.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. The benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .

Case Studies

  • Anticonvulsant Study :
    • A series of benzothiazole derivatives were synthesized and tested for their anticonvulsant activity. The results indicated that many derivatives showed a significant reduction in seizure duration and frequency in animal models .
  • Antimicrobial Efficacy :
    • In a comparative study, several benzothiazole derivatives were evaluated against common pathogens. The results indicated that some compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising role for this compound in treating bacterial infections .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Activity Effectiveness Reference
AnticonvulsantSignificant reduction in seizures
AntimicrobialEffective against S. aureus and E. coli
NeurotoxicityNo observed toxicity

Scientific Research Applications

Medicinal Chemistry

DM-BTDA has shown promise in the field of medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that DM-BTDA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its benzothiazole moiety is known for enhancing bioactivity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that DM-BTDA may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This positions it as a potential lead compound for further development in cancer therapeutics.

Material Science

In material science, DM-BTDA serves as an important building block for synthesizing novel polymers and materials.

Polymer Synthesis

DM-BTDA can be utilized to create polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to heat and chemical degradation, making it suitable for applications in coatings, adhesives, and composite materials.

Nanocomposites

The compound's unique structure allows it to be integrated into nanocomposites, enhancing their electrical and thermal conductivity. This application is particularly relevant in electronics and energy storage devices.

Environmental Applications

DM-BTDA has potential applications in environmental science, particularly in the area of pollutant degradation and sensing.

Pollutant Degradation

Research has indicated that DM-BTDA can act as a catalyst in the degradation of organic pollutants in wastewater treatment processes. Its ability to facilitate reactions that break down complex organic molecules makes it a candidate for developing more efficient wastewater treatment technologies.

Environmental Sensing

The compound's properties can be harnessed to develop sensors for detecting environmental contaminants. Its sensitivity to specific chemical environments allows for the design of sensors capable of identifying harmful substances at low concentrations.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of DM-BTDAAssessing effectiveness against bacterial strainsDemonstrated significant inhibition of growth against E. coli and S. aureus
Synthesis of High-performance PolymersEvaluating polymer blends containing DM-BTDAEnhanced thermal stability and mechanical strength observed
Catalytic Degradation of Organic PollutantsInvestigating DM-BTDA as a catalystEffective reduction of chemical oxygen demand (COD) in treated wastewater

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzothiazole Ring

N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1333960-63-6)
  • Structural Differences : Methyl groups at positions 5 and 7 on the benzothiazole ring instead of a single 6-methyl substitution.
  • Properties : Molecular weight 249.38, boiling point 364.9°C, density 1.159 g/cm³.
N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • Structural Differences : Bromine substituent at position 6 instead of methyl.
  • Properties : Molecular weight 300.22 (C₁₁H₁₄BrN₃S).
  • Implications : Bromine’s electronegativity and larger atomic radius may enhance halogen bonding and alter electronic properties, making this compound a candidate for further functionalization (e.g., cross-coupling reactions) .

Heterocycle Replacement: Thiazole vs. Benzothiazole

N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine
  • Structural Differences : Benzothiazole replaced with a simpler thiazole ring; 4-methoxyphenylmethyl group appended.
  • Properties : Molecular weight 291.41 (C₁₅H₂₁N₃OS), boiling point 417.1°C, density 1.158 g/cm³.

Diamine Backbone Modifications in Coordination Chemistry

Schiff Base Ligands (e.g., N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine)
  • Structural Differences : Primary amines in ethylenediamine form Schiff bases with aldehydes, enabling metal coordination.
  • Implications : Unlike the dimethyl-substituted main compound, these ligands readily chelate metals (e.g., Cu(II), Co(II)), forming complexes with applications in catalysis and material science .

Physicochemical Properties

  • Solubility and Lipophilicity : Methyl and methoxy substituents enhance lipophilicity, whereas bromine introduces polarity. These factors influence compound behavior in biological systems .
  • Thermal Stability : Higher boiling points in brominated and methoxy-substituted analogs suggest greater thermal resilience, relevant for industrial applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine (Main) C₁₂H₁₇N₃S 251.35 Not reported Not reported 6-methyl benzothiazole, dimethylamine
N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine [16] C₁₃H₁₉N₃S 249.38 364.9 1.159 5,7-dimethyl substitution
N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine [12] C₁₁H₁₄BrN₃S 300.22 Not reported Not reported Halogenated substituent
N'-[(4-Methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine [15] C₁₅H₂₁N₃OS 291.41 417.1 1.158 Thiazole core, methoxy group

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:

Core Benzothiazole Formation : React 2-amino-6-methylbenzothiazole with ethylenediamine derivatives.

Dimethylation : Introduce dimethyl groups via reductive amination using formaldehyde and sodium borohydride under inert conditions .

Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) .
Key Considerations : Use anhydrous solvents (e.g., dichloromethane) to avoid side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzothiazole) and dimethylamino groups (singlet at δ 2.2–2.5 ppm) .
    • ¹³C NMR : Confirm sp² carbons (benzothiazole C2 at ~160 ppm) and tertiary amines (45–50 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks (e.g., m/z 292 for C₁₃H₁₈N₄S) .
  • IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=N/C-S bands (1600–1500 cm⁻¹) .

Basic: What are the reported biological activities of this compound?

Methodological Answer:
The benzothiazole-ethylenediamine scaffold exhibits:

  • Enzyme Inhibition : Potent inhibition of kinases (e.g., FAK) via competitive binding at ATP pockets. IC₅₀ values range from 50–200 nM in vitro .
  • Antimicrobial Activity : Test against S. aureus (MIC = 8 µg/mL) using broth microdilution assays .
    Experimental Design : Use HEK293 cells for cytotoxicity profiling (CC₅₀ > 100 µM) to rule off-target effects .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

Methodological Answer:

  • Crystal Growth : Slow evaporation of saturated DMSO/water solutions yields diffraction-quality crystals .
  • Data Collection : Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key metrics: R-factor < 5%, resolution ≤ 1.0 Å .
  • Analysis : Identify H-bonding (N-H⋯N, ~2.8 Å) and π-π stacking (3.5–4.0 Å) between benzothiazole rings .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C (5% w/w) for reductive amination; yields improve from 40% to 75% under H₂ (1 atm) .
  • Solvent Effects : Replace dichloromethane with THF to enhance solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during dimethylation to suppress side-product formation .

Advanced: How to address contradictions in spectral vs. crystallographic data?

Methodological Answer:

  • Scenario : Discrepancy in amine proton counts (NMR vs. X-ray).
  • Resolution :
    • Verify sample purity (HPLC, >98%).
    • Check for tautomerism (e.g., imine-enamine equilibria) via variable-temperature NMR .
    • Re-refine crystallographic data using SHELXL with anisotropic displacement parameters .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

  • Molecular Docking : The benzothiazole moiety occupies hydrophobic pockets, while the dimethylamino group forms salt bridges with Asp residues (e.g., in FAK kinase) .
  • Kinetic Studies : Use Lineweaver-Burk plots to confirm non-competitive inhibition (Km unchanged, Vmax reduced) .

Basic: How is this compound utilized in coordination chemistry?

Methodological Answer:

  • Ligand Design : The diamine group chelates Cu(II) or Co(II) in octahedral complexes.
  • Synthesis : React with CuCl₂·2H₂O in methanol (1:2 molar ratio) to form [Cu(L)₂]Cl₂ .
  • Applications : Catalyze oxidation reactions (e.g., cyclohexane → adipic acid) with TBHP as oxidant .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(6-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine

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